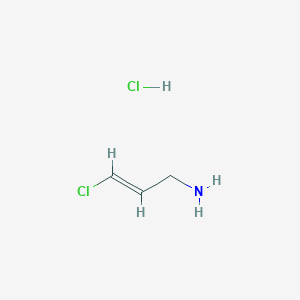

3-Chloroprop-2-en-1-amine hydrochloride

Description

3-Chloroprop-2-en-1-amine hydrochloride is an organochlorine compound featuring an allylic amine backbone with a chlorine substituent at the 3-position. Its molecular formula is C₃H₇Cl₂N, with a molecular weight of 140.18 g/mol (assuming a hydrochloride salt derived from the base compound C₃H₅ClN) . The compound’s structure (CH₂=CH-CH₂Cl-NH₂·HCl) confers reactivity at both the amine group and the chlorine-substituted alkene, making it valuable in pharmaceutical synthesis and polymer chemistry. However, discrepancies in reported data (e.g., conflicting molecular formulas in ) highlight the need for verification via authoritative sources like PubChem .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-3-chloroprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClN.ClH/c4-2-1-3-5;/h1-2H,3,5H2;1H/b2-1+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJGWQYYFUCZDP-TYYBGVCCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloroprop-2-en-1-amine hydrochloride can be synthesized through the allylation of amines with commercially available 1,3-dichloropropene isomers. This process involves the use of Grignard reagents and iron-catalyzed cross-coupling reactions . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of 3-Chloroprop-2-en-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloroprop-2-en-1-amine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in reactions with 3-Chloroprop-2-en-1-amine hydrochloride include Grignard reagents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from reactions involving 3-Chloroprop-2-en-1-amine hydrochloride depend on the type of reaction. For example, substitution reactions can yield various substituted amines, while oxidation reactions can produce corresponding aldehydes or ketones .

Scientific Research Applications

Organic Synthesis

3-Chloroprop-2-en-1-amine hydrochloride is utilized as a reagent in organic synthesis. It serves as a precursor for the synthesis of various amines and other functionalized compounds. The compound's ability to undergo nucleophilic substitution reactions allows chemists to create more complex molecules, which are essential in drug development and materials science .

Biological Studies

The compound has shown potential biological activities, particularly in studying enzyme interactions and metabolic pathways. Its structural features enable it to interact with biological molecules, making it a useful tool in biochemical research. Ongoing studies aim to elucidate its role in specific metabolic processes, which could lead to therapeutic applications .

Pharmaceutical Applications

Research indicates that derivatives of 3-chloroprop-2-en-1-amine hydrochloride may have pharmacological relevance. For instance, studies have explored its use in synthesizing allylamines through iron-catalyzed cross-coupling reactions with Grignard reagents. These allylamines are significant due to their biological activities and potential as pharmaceutical agents .

Case Studies

Several case studies illustrate the practical applications of 3-chloroprop-2-en-1-amine hydrochloride:

- Synthesis of Allylamines : A study demonstrated the stereoselective synthesis of allylamines using this compound through iron-catalyzed cross-coupling reactions. The resulting allylamines showed promising biological activity, highlighting the compound's utility in developing new pharmaceuticals .

- Enzyme Interaction Studies : Research focused on how 3-chloroprop-2-en-1-amine hydrochloride interacts with specific enzymes involved in metabolic pathways. These interactions suggest potential roles in drug metabolism and efficacy.

Mechanism of Action

The mechanism of action of 3-Chloroprop-2-en-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes and pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of 3-Chloroprop-2-en-1-amine Hydrochloride and Analogs

Structural and Reactivity Differences

- Positional Isomerism : The 2-chloro analog () places chlorine on the double bond, increasing electrophilicity compared to the allylic Cl in the parent compound. This difference may lead to distinct reaction pathways in nucleophilic substitutions .

- Substituent Effects :

- Saturation vs. Unsaturation : Saturated analogs (e.g., 3-chloro-N,N-dimethylpropane-1-amine HCl) lack the reactive alkene, limiting participation in Diels-Alder or polymerization reactions .

Biological Activity

3-Chloroprop-2-en-1-amine hydrochloride is an organic compound characterized by its unique structural configuration, which includes a chlorine atom on a propene chain and an amine group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications.

The molecular formula of 3-Chloroprop-2-en-1-amine hydrochloride is C₃H₇Cl₂N. The presence of both a chlorine atom and an amine group facilitates diverse interactions with biological molecules, particularly through nucleophilic substitution mechanisms. These interactions are critical for understanding the compound's biological activity and therapeutic potential.

Biological Activities

Research indicates that 3-Chloroprop-2-en-1-amine hydrochloride exhibits a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects, making it a candidate for further research in anti-infection applications.

- Interactions with Enzymes : The compound's reactivity allows it to interact with various enzymes, potentially influencing metabolic pathways. Ongoing studies are investigating these interactions to uncover therapeutic applications.

- Cellular Mechanisms : Research has indicated that 3-Chloroprop-2-en-1-amine hydrochloride may play a role in cellular processes such as apoptosis, autophagy, and cell cycle regulation. These pathways are crucial for cancer research and drug development .

Case Studies and Research Findings

Several studies have explored the biological activity of 3-Chloroprop-2-en-1-amine hydrochloride:

- Antimicrobial Activity : A study demonstrated that compounds with similar structures exhibited significant antibacterial activity against various pathogens. This suggests that 3-Chloroprop-2-en-1-amine hydrochloride may also possess similar properties, warranting further investigation .

- Enzyme Interaction Studies : Research focusing on the interaction of 3-Chloroprop-2-en-1-amine hydrochloride with specific enzymes has shown promising results. For instance, studies have indicated potential inhibition of metabolic enzymes, which could lead to therapeutic applications in metabolic disorders .

- Cellular Assays : In vitro assays have been conducted to evaluate the effects of this compound on cell viability and proliferation. Results indicate that it may influence cellular growth patterns, which is significant for cancer treatment research .

Comparison with Similar Compounds

To better understand the uniqueness of 3-Chloroprop-2-en-1-amine hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloropropylamine hydrochloride | C₃H₈ClN | Lacks the double bond in the propene chain |

| 2-Chloroethylamine hydrochloride | C₂H₅ClN | Contains a shorter carbon chain and different chlorination site |

| 3-Bromoprop-2-en-1-amine hydrochloride | C₃H₇BrN | Bromine instead of chlorine |

The unique structural features of 3-Chloroprop-2-en-1-amine hydrochloride enhance its reactivity and versatility compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.